6-Oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid
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Overview
Description
6-Oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes a pyridine ring with a ketone group at the 6th position and a carboxylic acid group at the 3rd position. The presence of a propyl group at the 1st position further distinguishes it from other pyridine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid typically involves the reaction of tricyanopyridine with iodopropane in acetonitrile, followed by refluxing for 15 hours. The intermediate product, 3-cyano-1-propylpyridin-1-ium, is then subjected to further reactions to yield the final compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 6-Oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone group to form alcohol derivatives.
Substitution: The propyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents like dimethylformamide (DMF).
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and ketones.
Scientific Research Applications
6-Oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
6-Oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile: This compound has a phenyl group instead of a carboxylic acid group at the 3rd position.
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: This compound has a methyl group at the 1st position and a carboxamide group at the 3rd position.
Uniqueness: 6-Oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a propyl group, a ketone group, and a carboxylic acid group makes it a versatile compound for various applications.
Properties
IUPAC Name |
6-oxo-1-propylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-5-10-6-7(9(12)13)3-4-8(10)11/h3-4,6H,2,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLISMKSMZIMPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=CC1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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